molecular formula C10H12Cl2N2 B1430013 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride CAS No. 259522-44-6

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride

Cat. No.: B1430013
CAS No.: 259522-44-6
M. Wt: 231.12 g/mol
InChI Key: KVXPXVSYONRARC-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₄ClN₃ It is a derivative of pyridine, featuring a chloro group and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride typically involves the following steps:

  • Chlorination: The starting material, pyridine, undergoes chlorination to introduce the chloro group at the 2-position.

  • Formation of Tetrahydropyridine Ring: The chlorinated pyridine is then subjected to a cyclization reaction to form the tetrahydropyridine ring at the 5-position.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Reduced forms of the compound with different saturation levels.

  • Substitution Products: Compounds with various functional groups introduced at different positions.

Scientific Research Applications

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its interactions with biological molecules and pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride is similar to other pyridine derivatives, such as 2-Chloro-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridine fumarate and 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine. it is unique in its specific structural features and potential applications. The presence of the chloro group and the tetrahydropyridine ring distinguishes it from other compounds in this class.

Properties

IUPAC Name

2-chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2.ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;/h1-3,7,12H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXPXVSYONRARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CN=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride
Reactant of Route 2
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride
Reactant of Route 3
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride
Reactant of Route 4
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride
Reactant of Route 5
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride
Reactant of Route 6
2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride

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